2-Methoxy-4-(phenylmethoxycarbonylamino)butanoic acid
Description
Properties
IUPAC Name |
2-methoxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-11(12(15)16)7-8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYJKQPBLEMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.36 g/mol. The compound features a butanoic acid backbone with a methoxy group and a phenylmethoxycarbonylamino substituent, contributing to its unique reactivity and biological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways and cellular functions. For example, it may bind to the active sites of enzymes, preventing substrate interaction and catalysis.
- Protein Modification : The structural features of the compound allow it to interact with proteins, potentially modifying their activity and function.
- Cell Signaling Modulation : By interacting with cellular membranes and signaling pathways, this compound may influence various biological processes, including inflammation and cell proliferation.
Biological Activities
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Anticancer Potential
Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The exact molecular targets involved in these effects are still under investigation but may include pathways related to cell cycle regulation and apoptosis.
3. Antimicrobial Activity
Some studies have explored the antimicrobial activity of this compound against various pathogens. Its efficacy varies depending on the type of microorganism, suggesting a potential role in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Inflammation : In a controlled study involving animal models, administration of the compound significantly reduced markers of inflammation compared to control groups. This supports its potential use in treating inflammatory diseases.
- Cancer Cell Line Research : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and increased rates of apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer | Unique methoxy and phenyl groups enhance bioactivity |
| 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | Structure | Antimicrobial | Similar structure but different activity profile |
| 3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid | Structure | Limited data available | Further research needed |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Carbamate at C4 (target) vs. C2 () affects steric hindrance and hydrogen-bonding capacity.
Functional Group Impact :
- Carbamate vs. Ester : Carbamates (target, ) are more resistant to hydrolysis than esters (), enhancing metabolic stability .
- Methoxy vs. Methyl : Methoxy groups (target, ) increase polarity compared to methyl groups (), affecting partition coefficients (logP).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The target compound’s methoxy group at C2 lowers water solubility compared to the amino analog in but increases it relative to the methyl-substituted ester in .
- The carbamate group at C4 contributes to a higher molecular weight and logP than , suggesting better membrane permeability.
Q & A
Q. What are the established synthetic routes for 2-methoxy-4-(phenylmethoxycarbonylamino)butanoic acid, and what are their critical parameters?
The primary synthesis involves coupling γ-aminobutyric acid derivatives with a benzyloxycarbonyl (Cbz) protecting group. A common method uses chloroformate benzyl ester to introduce the phenylmethoxycarbonylamino group, achieving yields up to 96% under controlled pH (8–9) and low-temperature conditions (0–5°C) . Key parameters include precise stoichiometry of reagents, reaction time (4–6 hours), and purification via recrystallization or column chromatography. Alternative routes may involve tert-butoxycarbonyl (Boc) protection strategies, though these require acidic deprotection steps .
Q. How does the Cbz-protecting group in this compound facilitate peptide synthesis?
The phenylmethoxycarbonyl (Cbz) group acts as a temporary protecting agent for amine functionalities during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as racemization, during coupling steps. Deprotection is typically achieved via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., HBr in acetic acid), ensuring selective removal without disrupting other labile groups like methoxy substituents .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural features, such as methoxy (δ 3.2–3.5 ppm) and carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 310.1) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as thermal decomposition may release toxic fumes .
- Storage : Keep at 2–8°C in airtight containers, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling reactions using DCC/HOBt as activators under microwave conditions (50–60°C, 100 W) achieve >90% conversion, minimizing side products like diketopiperazines . Optimize parameters such as power, solvent polarity (e.g., DMF or DCM), and catalyst loading to balance efficiency and scalability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions (pH < 3) : Rapid cleavage of the Cbz group occurs, making it unsuitable for acidic environments without stabilizing additives (e.g., scavengers) .
- Basic Conditions (pH > 10) : The methoxy group remains stable, but prolonged exposure may hydrolyze ester linkages .
- Thermal Stability : Decomposition begins at >150°C, with TGA showing mass loss correlating to CO₂ and NH₃ release .
Q. How does structural modification (e.g., substituting methoxy or phenyl groups) influence biological activity?
- Methoxy Position : Shifting the methoxy group from the 4- to 3-position on the phenyl ring alters lipophilicity (logP changes by ~0.5), impacting membrane permeability in cell-based assays .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl) enhance binding affinity to enzymatic targets (e.g., Ki values reduced by 30% in protease inhibition studies) .
Q. What computational methods aid in predicting interaction mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors), focusing on hydrogen bonds between the carbonyl group and active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD (<2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
